
(E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group and a hexenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid typically involves the use of 3,4-dimethoxybenzaldehyde as a starting material. The synthetic route may include the following steps:
Aldol Condensation: The reaction of 3,4-dimethoxybenzaldehyde with an appropriate ketone under basic conditions to form an intermediate aldol product.
Dehydration: The aldol product undergoes dehydration to form the enone.
Oxidation: The enone is then oxidized to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Aplicaciones Científicas De Investigación
(E)-6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but differs in the acetic acid chain.
3,4-Dimethoxybenzaldehyde: Contains the same aromatic ring but with an aldehyde group instead of the hexenoic acid chain.
Propiedades
Número CAS |
65840-41-7 |
|---|---|
Fórmula molecular |
C14H16O5 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
(E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid |
InChI |
InChI=1S/C14H16O5/c1-18-12-7-4-10(9-13(12)19-2)3-5-11(15)6-8-14(16)17/h3-5,7,9H,6,8H2,1-2H3,(H,16,17)/b5-3+ |
Clave InChI |
LWVLDMUWGLSASG-HWKANZROSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)CCC(=O)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)CCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


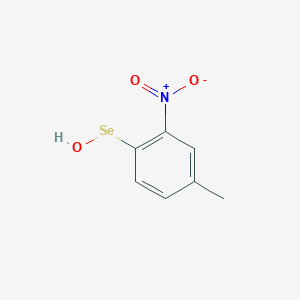
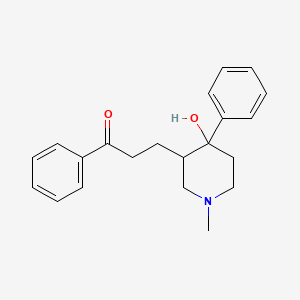


![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
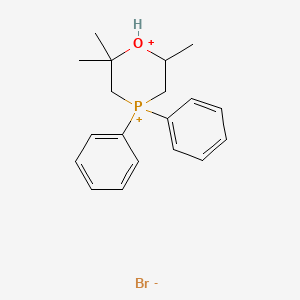

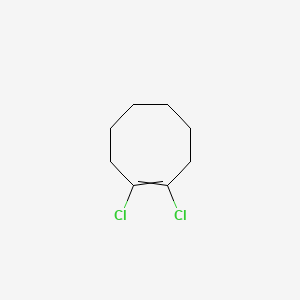
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
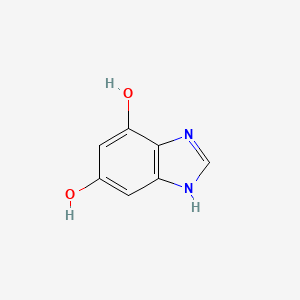
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)


